N-(1,3-thiazol-4-ylmethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)11-6-10-7-13-8-12-10/h1-5,7-8,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLBIUBHGBPFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Thiazole Containing Compounds in Drug Discovery
The thiazole (B1198619) nucleus, a five-membered aromatic ring containing both sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. researchgate.net This structural motif is present in a multitude of clinically significant drugs, underscoring its versatility and importance in drug design. mdpi.com Thiazole derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive effects. mdpi.com
The significance of the thiazole ring is evident in approved drugs such as the antiretroviral Ritonavir, the antimicrobial Sulfathiazole, and the antineoplastic agent Tiazofurin. mdpi.com The development of drugs to treat allergies, inflammation, and HIV infections has also seen substantial contributions from thiazole-based compounds. mdpi.com Researchers are continually drawn to the thiazole scaffold due to its ability to interact with various biological targets, including enzymes and receptors, thereby modulating physiological pathways. researchgate.net The ongoing exploration of thiazole derivatives continues to yield compounds with potent and specific biological activities, solidifying the role of this heterocycle as a "privileged scaffold" in the quest for new therapeutic agents.
Historical Trajectory of Research on N 1,3 Thiazol 4 Ylmethyl Aniline
While a detailed historical account specifically for N-(1,3-thiazol-4-ylmethyl)aniline is not extensively documented in early literature, its scientific journey is intrinsically linked to the broader history of thiazole (B1198619) synthesis and exploration. The landmark discovery of thiazoles is often credited to the Hantzsch thiazole synthesis, a reaction involving α-halocarbonyl compounds and thioamides. researchgate.net This method, and subsequent variations, provided chemists with a reliable pathway to construct the thiazole ring, paving the way for the creation of a vast library of derivatives.
The initial focus of thiazole research was on understanding the fundamental chemistry and reactivity of this new class of heterocyclic compounds. As synthetic methodologies advanced, so did the ability to create more complex molecules like this compound, which combines the thiazole ring with an aniline (B41778) moiety through a methylene (B1212753) bridge. The interest in such hybrid molecules stems from the principle of molecular hybridization, where combining two or more pharmacologically active scaffolds can lead to compounds with enhanced or novel biological activities. The synthesis of isatin-based thiazole derivatives, for example, highlights the strategy of combining two biologically important molecules to explore new therapeutic potential. biomedres.us Therefore, the historical trajectory of this compound is one that evolved from the foundational discoveries in thiazole chemistry to the more modern, application-driven research in medicinal chemistry.
Current Research Landscape and Emerging Trends for N 1,3 Thiazol 4 Ylmethyl Aniline
Established Synthetic Pathways for this compound
Traditional synthetic routes to this compound are typically multi-step processes that rely on the formation of key reactive intermediates.
Two primary multi-step sequences are commonly employed for the synthesis of this compound.
Route 1: Nucleophilic Substitution using a Haloalkylthiazole
A prevalent method involves the N-alkylation of aniline with a pre-formed 4-(halomethyl)-1,3-thiazole. The key intermediate in this pathway is 4-(chloromethyl)-1,3-thiazole (B1585892) .
The synthesis of this intermediate can be achieved through various means, including the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone or a related compound. For instance, the reaction of 3-methylthiobenzamide with 1,3-dichloroacetone (B141476) can yield a substituted 4-(chloromethyl)thiazole. chemicalbook.com A general method for producing 2-chloro-5-chloromethyl-1,3-thiazole involves the reaction of allyl isothiocyanate with a chlorinating agent like sulfuryl chloride, followed by heating. googleapis.com
Once the 4-(chloromethyl)-1,3-thiazole intermediate is obtained, it can be reacted directly with aniline. This nucleophilic substitution reaction, where the nitrogen atom of the aniline attacks the methylene (B1212753) carbon of the chloromethyl group, displaces the chloride ion to form the target compound, this compound.
Route 2: Reductive Amination
An alternative established pathway is the reductive amination of 1,3-thiazole-4-carbaldehyde with aniline. This two-step, one-pot reaction first involves the formation of a Schiff base (imine) intermediate through the condensation of the aldehyde and the amine.
The subsequent reduction of the imine C=N double bond yields the desired this compound. A mild and selective reducing agent commonly used for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This reagent is effective for a wide range of aldehydes and amines and tolerates various functional groups. nih.gov
The efficiency of these synthetic pathways is highly dependent on the optimization of reaction conditions.
For the nucleophilic substitution route , the choice of solvent, temperature, and the potential use of a base are critical. Polar solvents like ethanol (B145695) or dimethylformamide (DMF) are often used. The addition of a non-nucleophilic base can be beneficial to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the aniline starting material.
In the case of reductive amination , the reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). nih.gov While often not necessary for aldehydes, the addition of a catalytic amount of acetic acid can accelerate the reaction. nih.gov The yield of the reductive amination can be consistently high with fewer byproducts compared to other methods like catalytic hydrogenation. nih.gov
| Parameter | Nucleophilic Substitution | Reductive Amination |
| Key Intermediate | 4-(Chloromethyl)-1,3-thiazole | 1,3-Thiazole-4-carbaldehyde |
| Reagents | Aniline, Base (optional) | Aniline, Reducing Agent (e.g., NaBH(OAc)₃) |
| Solvent | Ethanol, DMF | 1,2-Dichloroethane, THF |
| Catalyst | None typically required | Acetic Acid (optional) |
Advanced Synthetic Strategies
More contemporary approaches to the synthesis of this compound focus on improving efficiency, selectivity, and sustainability through the use of catalysts and green chemistry principles.
Catalysis plays a significant role in the N-alkylation of anilines. For the synthesis of this compound from aniline and 4-(hydroxymethyl)-1,3-thiazole (an alcohol precursor), a "borrowing hydrogen" or "hydrogen autotransfer" mechanism can be employed. This process involves the temporary oxidation of the alcohol to an aldehyde by a metal catalyst, followed by imine formation with the amine, and subsequent reduction of the imine by the captured hydrogen.
A variety of metal complexes, including those based on ruthenium, rhodium, iridium, palladium, and non-precious metals like iron, cobalt, and manganese, have been shown to be effective catalysts for the N-alkylation of amines with alcohols. researchgate.netrsc.org Heterogeneous catalysts, such as cobalt supported on a zirconium-based metal-organic framework (MOF) or specific zeolites like S-115, have also demonstrated high selectivity for the N-alkylation of anilines. rsc.orggoogle.com The use of zeolites can also be performed in the gas phase at elevated temperatures (250-350 °C). google.com
The application of green chemistry principles aims to create more environmentally benign synthetic routes. For the synthesis of thiazole derivatives, methods such as microwave irradiation and ultrasonic-assisted synthesis have been developed. researchgate.net These techniques can significantly reduce reaction times and the need for hazardous solvents. researchgate.net
Solvent-free approaches, such as grinding reagents together (grindstone chemistry), sometimes with a catalyst like L-tyrosine, represent a particularly green method for forming related compounds like N-arylsulfonylhydrazones. researchgate.net The use of eco-friendly solvents and solid bases can also minimize the generation of hazardous waste.
| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |
| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and efficiently. | Can be applied to the nucleophilic substitution or reductive amination steps to reduce reaction times. |
| Ultrasonic-Assisted Synthesis | Uses high-frequency sound waves to promote chemical reactions. | Can be used for the synthesis of the thiazole ring or the final coupling step, often under solvent-free conditions. researchgate.net |
| Solvent-Free Synthesis | Reactions are carried out by grinding solid reactants together, sometimes with a catalyst. | Potentially applicable for the reaction between 4-(chloromethyl)-1,3-thiazole and aniline. |
| Green Catalysts | Use of reusable heterogeneous catalysts or biodegradable catalysts. | Employing recyclable catalysts like metal-organic frameworks or zeolites for the N-alkylation. rsc.orggoogle.com |
Derivatization and Functionalization of the this compound Core
Once synthesized, the this compound core can be further modified to create a library of related compounds. Both the aniline and thiazole rings offer sites for functionalization.
The aniline ring is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, electrophiles can be directed to the ortho and para positions relative to the activating amino group. The secondary amine itself can also undergo further reactions, such as acylation to form amides or further alkylation.
The thiazole ring can also be functionalized. For instance, related thiazole compounds have been shown to undergo reactions to form fused heterocyclic systems. The synthesis of thiazolidin-4-one derivatives often involves a cyclocondensation reaction with thioglycolic acid. nih.govresearchgate.net Furthermore, new heterocyclic rings can be built upon the core structure by reacting with appropriate reagents. For example, the reaction of related enaminones with hydrazonoyl chlorides can lead to the formation of new thiadiazole derivatives. nih.gov
Modification at the Aniline Nitrogen
The secondary amine functionality of the aniline moiety is a prime site for various chemical modifications, including N-alkylation and N-acylation. These reactions are fundamental in expanding the chemical space around the this compound core.
N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through various methods. Traditional approaches often involve the use of alkyl halides in the presence of a base. More contemporary methods utilize alcohols as alkylating agents, often catalyzed by transition metals like ruthenium or iridium, offering a more atom-economical and environmentally benign approach. nih.govresearchgate.netpsu.eduresearchgate.net For instance, the N-alkylation of anilines with alcohols can be effectively catalyzed by nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes. nih.gov Another approach involves the use of cesium fluoride-celite in acetonitrile (B52724), which has been shown to successfully alkylate aniline and various nitrogen-containing heterocycles. researchgate.net
N-Acylation: The acylation of the aniline nitrogen to form amides is another common transformation. This is typically achieved by reacting this compound with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. This modification is crucial for altering the electronic properties of the aniline nitrogen and for introducing new functional groups.
Substitutions on the Thiazole Ring System
The 1,3-thiazole ring is an electron-rich heterocycle susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic nature of the existing substituents.
Electrophilic Aromatic Substitution: Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Halogenation: The introduction of halogen atoms onto the thiazole ring can be accomplished using various halogenating agents. For example, bromination can be achieved using bromine in a suitable solvent. The presence of the aniline moiety can influence the reactivity and regioselectivity of this reaction.
Nitration: The nitration of aromatic rings is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comyoutube.com This introduces a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.
Sulfonation: Sulfonation involves the treatment of the compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid group. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is reversible, which can be advantageous in certain synthetic strategies.
Chemical Modifications of the Methylene Bridge
The methylene bridge connecting the aniline and thiazole rings offers another site for chemical modification, although it is generally less reactive than the other two positions.
Oxidation: The benzylic position of the methylene bridge is susceptible to oxidation under certain conditions. Oxidizing agents can convert the methylene group into a carbonyl group, yielding the corresponding amide. This transformation significantly alters the geometry and electronic properties of the molecule.
Functionalization: While less common, functionalization of the methylene bridge can be achieved through various C-H activation strategies. These advanced methods allow for the direct introduction of new functional groups at this position, opening up new avenues for creating complex derivatives.
Rational Design Principles for this compound Derivatives
The rational design of this compound derivatives is a methodical process that leverages computational and chemical strategies to create molecules with desired biological functions. This approach moves beyond traditional trial-and-error methods by using an understanding of the target receptor or enzyme to guide the synthesis of more effective and selective compounds. nih.govnih.gov
Key principles in the rational design of these analogues include:
Scaffold Hopping and Molecular Simplification: The this compound framework itself can be considered a result of rational design, potentially derived from more complex known ligands or high-throughput screening hits. nih.gov The design process often involves simplifying complex molecules to a core scaffold that retains essential binding features while improving synthetic accessibility and drug-like properties.
Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's pharmacological profile. For instance, the thiazole ring could be replaced with other five-membered heterocycles like oxazole, isoxazole, or pyrazole (B372694) to assess the importance of the sulfur and nitrogen atoms for activity. Similarly, substituents on the aniline ring can be replaced with bioisosteres to fine-tune electronic and steric properties.
Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking studies can be employed. This computational technique predicts how a ligand binds to the active site of a protein, allowing for the design of derivatives with improved binding affinity and specificity. nih.govnih.gov For example, docking studies can help identify crucial interactions, such as hydrogen bonds or hydrophobic interactions, between the inhibitor and the enzyme, guiding the placement of functional groups to maximize these interactions. nih.gov
The ultimate goal of these rational design principles is to develop a comprehensive SAR profile, which can then be used to create novel derivatives with enhanced potency and a better safety profile. nih.gov
Impact of Structural Modifications on Biological Efficacy and Selectivity
Structural modifications to the this compound scaffold are central to understanding and optimizing its biological activity. Changes to the aromatic ring, the core heterocycle, and the molecule's three-dimensional arrangement can have profound effects on efficacy and target selectivity.
The nature and position of substituents on the aniline ring of this compound analogues play a critical role in determining their biological activity. These substituents can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, and target-binding affinity.
Studies on related heterocyclic compounds consistently demonstrate the importance of aromatic substitution. For instance, in a series of thiazolidine-4-one derivatives, the presence and position of substituents on a phenyl ring were shown to be critical for their activity. nih.gov The introduction of a nitro group at a specific position on the phenyl ring, combined with particular substitutions elsewhere, was found to have a major impact on anti-HIV-1 activity and cytotoxicity. nih.gov
The electronic properties of the substituents are often a key factor. Research on certain thiazole derivatives has shown that the presence of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or fluoro (F), on an attached phenyl ring can lead to higher anticonvulsant activity. mdpi.com Conversely, other studies have found that electron-donating groups can also enhance activity, depending on the specific biological target. For example, in a series of N2-[(2-aryl-4-oxo-1,3-thiazolidin-3-yl)propionyl]-nitro-l-arginine methyl esters, compounds with methoxy (B1213986) (OCH3) groups on the phenyl ring showed potent antioxidant activity. nih.gov
The position of the substituent (ortho, meta, or para) is also crucial. In an analysis of aniline derivatives containing a triazole system, para-substituted compounds demonstrated significantly different lipophilicity compared to ortho- and meta-substituted analogues, which was attributed to the greater rigidity of the para-substituted system. nih.gov
The following table, based on data from a study on related thiazolidine-4-one derivatives, illustrates how different substituents on a phenyl ring can affect biological activity, in this case, antioxidant capacity.
Table 1: Effect of Phenyl Ring Substituents on the Antioxidant Activity of Thiazolidine-4-one Derivatives Data adapted from a study on N2-[(2-aryl-4-oxo-1,3-thiazolidin-3-yl)propionyl]-nitro-l-arginine methyl esters, which share a substituted aryl group attached to a heterocycle. nih.gov
| Compound Analogue | Substituent (R) on Phenyl Ring | Position of Substituent | Antioxidant Activity (EC50 in µM) |
|---|---|---|---|
| 6j | -NO2 | ortho | 0.0525 |
| 6g | -OCH3 | meta | 0.0827 |
| 6h | -OCH3 | ortho | 0.0918 |
| 6d | -F | para | >1.32 mg/mL |
| 6c | -Cl | para | >1.32 mg/mL |
| 6a | -H (Unsubstituted) | - | 1.7294 |
*EC50 value was not reached at the highest tested concentration, indicating lower activity compared to other analogues.
This data highlights that both electron-withdrawing (nitro) and electron-donating (methoxy) groups can significantly enhance activity compared to an unsubstituted ring, and the position of these groups is also a determining factor. nih.gov
The thiazole ring is not merely a structural linker but an active contributor to the biological profile of this compound analogues. As a five-membered aromatic heterocycle containing both sulfur and nitrogen, it possesses unique electronic properties and the ability to engage in various non-covalent interactions with biological targets. mdpi.com
The thiazole moiety is a common feature in numerous FDA-approved drugs and biologically active agents, which underscores its pharmacological importance. Its aromatic nature allows its pi (π) electrons to be delocalized, and the ring system can participate in hydrogen bonding (via the nitrogen atom) and other interactions, such as π-π stacking with aromatic residues in an enzyme's active site. mdpi.com
In the development of inhibitors for vascular adhesion protein-1 (VAP-1), a thiazole derivative was identified as a potent lead compound following high-throughput screening, demonstrating the heterocycle's key role in the molecule's inhibitory activity. nih.gov The specific arrangement of the sulfur and nitrogen atoms in the 1,3-thiazole ring is often crucial for establishing the correct geometry for binding to a target.
While direct comparisons are limited in the literature for the this compound scaffold, studies on related structures often show that replacing the thiazole with other heterocycles can lead to a significant drop in activity, confirming the thiazole's vital contribution. For example, the isosteric replacement of a thiazole with a thiadiazole or oxadiazole can alter the electronic distribution and hydrogen bonding capacity of the molecule, leading to different biological outcomes. nih.govmdpi.com
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on the biological activity of this compound analogues. Biological systems, such as enzymes and receptors, are chiral environments, meaning they can interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.
While the parent this compound structure is achiral, the introduction of substituents can create stereocenters. For example, substitution on the methylene linker (the -CH2- group) or on an aliphatic side chain attached to either the thiazole or aniline ring could result in a chiral molecule.
In such cases, it is common for one enantiomer to exhibit significantly higher biological activity than the other. This is because only one enantiomer may fit correctly into the chiral binding pocket of the target protein, a concept often described as the "key-lock" principle. The less active enantiomer may not bind at all or may bind in a non-productive manner.
A clear example of the importance of stereochemistry is seen in the development of novel antitumor quinolone agents, which share the feature of a thiazole ring linked to another moiety. One of the most potent compounds in this class, SNS-595, has a specific stereochemical configuration ((3S,4S)) on its pyrrolidine (B122466) ring. In 3D-QSAR studies of this series of compounds, this highly active stereoisomer was used as the template for aligning all other molecules, underscoring the critical role of its specific 3D structure for potent cytotoxicity. insilico.eu This highlights the general principle that when stereocenters are present in a class of bioactive molecules, the specific stereoisomerism is often a key determinant of efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies can provide valuable insights into the physicochemical properties that govern their efficacy, guiding the design of new, more potent derivatives. nih.govnih.gov
A QSAR model is typically represented by a mathematical equation that relates one or more molecular descriptors to a biological response (e.g., IC50 or EC50 values). These descriptors are numerical representations of various molecular properties, including:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe a molecule's electronic characteristics.
Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which quantify the size and shape of the molecule.
Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.
Topological Descriptors: Which describe the connectivity and branching of atoms within the molecule.
In studies of related heterocyclic compounds, various QSAR models have been successfully developed. For instance, a 3D-QSAR study on N-(pyridin-4-ylmethyl)aniline derivatives, which are structurally similar to the target compound, yielded robust models (CoMFA and CoMSIA) that could predict the biological activity of new compounds. nih.gov Similarly, a QSAR analysis of 1,3-thiazine derivatives identified key descriptors and helped in the design of potential lead compounds. nih.gov
A typical 3D-QSAR study involves several steps:
Dataset Selection: A series of structurally related analogues with experimentally determined biological activities is compiled.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or a highly active template compound. This alignment is a critical step for the validity of the model. nih.gov
Descriptor Calculation: Steric and electrostatic fields are calculated around the aligned molecules.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to generate a mathematical model correlating the descriptor fields with biological activity. The model's predictive power is then rigorously validated using internal (cross-validation) and external test sets of compounds. researchgate.netresearchgate.net
The output of a 3D-QSAR study is often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might show that adding a bulky, electropositive group in a specific region would be favorable for enhancing activity, providing clear guidance for rational drug design. researchgate.net
Biological Activities and Molecular Mechanisms of N 1,3 Thiazol 4 Ylmethyl Aniline
Antimicrobial Properties
Antibacterial Spectrum and Modes of Action
No published data are available on the antibacterial spectrum or the modes of action of N-(1,3-thiazol-4-ylmethyl)aniline.
Antifungal Efficacy and Cellular Targets
There are no documented studies on the antifungal efficacy or the cellular targets of this compound.
Antiprotozoal Activities and Mechanism of Parasite Inhibition
Research on the antiprotozoal activities and the mechanisms of parasite inhibition for this compound has not been found in the public domain.
Antineoplastic Potency
Cytotoxicity Profiles Against Cancer Cell Lines
No data regarding the cytotoxicity profiles of this compound against any cancer cell lines have been published.
Induction of Apoptosis and Necrosis Pathways
There is no available information on the ability of this compound to induce apoptosis or necrosis pathways in cancer cells.
Table of Compounds Mentioned
Since no biological activity data for this compound was found, and therefore no related compounds were discussed in the context of its activity, a table of mentioned compounds is not applicable.
Cell Cycle Arrest Mechanisms
Certain derivatives of this compound have been investigated for their ability to induce cell cycle arrest, a crucial mechanism for controlling cancer cell proliferation. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which share a similar structural motif, were designed and evaluated as potential inhibitors of cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net One compound in this series, designated as 5a, demonstrated potent inhibitory activity against the CDK2/cyclin E complex, with an IC50 value of 0.98 ± 0.06 μM. nih.govresearchgate.net This inhibition of CDK2, a key regulator of the G1/S phase transition, can lead to cell cycle arrest in the G1 phase. nih.govresearchgate.netnih.gov DNA damage can trigger a rapid, p53-independent G1 arrest through the proteolysis of cyclin D1, which in turn allows p21cip1 to inhibit CDK2. nih.gov This is often followed by a more sustained p53-dependent arrest. nih.gov In some cancer cell lines, such as MCF-7 and B16-F10, compound 5a also showed significant antiproliferative activity. nih.govresearchgate.net The depletion of nucleostemin, a nucleolar protein, can also induce G1 cell cycle arrest through the p53 pathway. nih.gov
Table 1: Investigated Cell Cycle Arrest Mechanisms
| Compound/Derivative Class | Target | Mechanism | Outcome |
|---|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | CDK2/cyclin E | Inhibition of kinase activity | G1 phase cell cycle arrest |
| General (in response to DNA damage) | Cyclin D1 | Proteolysis | p53-independent G1 arrest |
| General (in response to DNA damage) | p53 | Stabilization and activation | p53-dependent G1 arrest |
Inhibition of Specific Signaling Pathways in Cancer
The anticancer effects of this compound derivatives are also attributed to their ability to modulate specific signaling pathways crucial for cancer cell survival and proliferation. One of the key targets is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. ijcce.ac.ir For example, a study on 4-anilinoquinazoline (B1210976) derivatives, which are structurally related to the subject compound, showed that they could act as dual inhibitors of EGFR and VEGFR tyrosine kinases. ijcce.ac.ir
In silico studies of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines have identified a compound, 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5), with high affinity for both EGFR and RET (rearranged during transfection) tyrosine kinases. dnu.dp.ua This suggests its potential as a multi-target inhibitor. dnu.dp.ua Furthermore, a derivative of oleanolic acid, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), has been shown to inhibit the Notch-Akt signaling pathway in breast cancer cells, leading to apoptosis. nih.gov
Table 2: Inhibition of Signaling Pathways by Related Compounds
| Compound/Derivative Class | Targeted Pathway | Molecular Target(s) | Effect |
|---|---|---|---|
| 4-Anilinoquinazolines | EGFR/VEGFR | EGFR and VEGFR tyrosine kinases | Inhibition of cancer cell growth |
| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | EGFR/RET | EGFR and RET tyrosine kinases | Potential anticancer activity |
Anti-inflammatory and Immunomodulatory Effects
Modulation of Inflammatory Mediators and Cytokine Production
Thiazole (B1198619) and thiadiazole derivatives have demonstrated significant anti-inflammatory properties. For instance, nitazoxanide, a thiazolide, has been shown to inhibit paw edema in mice models and reduce the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. dntb.gov.ua Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives have exhibited anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov Substituted 1,3,4-thiadiazines have also been reported to down-regulate the secretion of pro-inflammatory cytokines while up-regulating anti-inflammatory ones. nih.gov
Impact on Immune Cell Proliferation and Function
The immunomodulatory effects of related heterocyclic compounds have also been explored. Some S- and N-alkylated indolyloxadiazoles have shown significant inhibitory effects on PHA-activated T-cell proliferation. researchgate.net This suggests a potential for these types of compounds to modulate adaptive immune responses. Substituted 1,3,4-thiadiazines can also affect immune cell recruitment, further highlighting their immunomodulatory potential. nih.gov
Table 3: Anti-inflammatory and Immunomodulatory Activities of Related Compounds
| Compound Class | Activity | Key Findings |
|---|---|---|
| Thiazolides (e.g., Nitazoxanide) | Anti-inflammatory | Inhibition of paw edema and TNF-α production. dntb.gov.ua |
| 1,3,4-Thiadiazole derivatives | Anti-inflammatory | Reduction of carrageenan-induced paw edema. nih.gov |
| Substituted 1,3,4-thiadiazines | Immunomodulatory | Down-regulation of pro-inflammatory cytokines and modulation of immune cell recruitment. nih.gov |
Other Investigational Pharmacological Activities
Antiviral Properties and Replication Inhibition
The thiazole nucleus is a common feature in various compounds with antiviral properties. nih.gov Derivatives of this compound and structurally similar compounds have been evaluated for their activity against a range of viruses.
A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, for example, were found to be potent inhibitors of human respiratory syncytial virus (RSV) replication. nih.govresearchgate.net Some of these derivatives also showed moderate activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). researchgate.netfrontiersin.org Further structural modifications led to N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, with some exhibiting improved potency against YFV and BVDV. frontiersin.org Time-of-addition experiments with one of these compounds suggested that it inhibits an early stage of the viral replication cycle. frontiersin.org
Thiazolides, such as nitazoxanide, have also been identified as having broad-spectrum antiviral activity, inhibiting the replication of viruses like Hepatitis B Virus (HBV) and Canine Parvovirus (CPV). dntb.gov.ua
Table 4: Antiviral Activity of Related Compounds
| Compound/Derivative Class | Virus(es) Inhibited | Mechanism of Action (if known) |
|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV) | Inhibition of viral replication. nih.govresearchgate.net |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV) | Inhibition of an early stage of the replication cycle. frontiersin.org |
Neuropharmacological Effects and Receptor Interactions
The thiazole nucleus is a key component in various compounds exhibiting significant central nervous system (CNS) activity. Research into derivatives of the thiazole-aniline scaffold suggests a potential for interaction with crucial neuroreceptors.
Derivatives of thiazole have been investigated for their anticonvulsant properties, indicating a potential to modulate neuronal excitability. biointerfaceresearch.com Epilepsy, a neurological disorder characterized by abnormal brain activity leading to seizures, is a key area of interest for such compounds. biointerfaceresearch.com The anticonvulsant activity of some thiazole derivatives is thought to be related to their ability to act as constrained pharmacophores at specific receptor sites within the CNS. biointerfaceresearch.com
Furthermore, specific thiazole derivatives have been identified as potent and selective antagonists for metabotropic glutamate (B1630785) receptors (mGluRs). For instance, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine has been shown to be a highly selective antagonist for the mGlu5 receptor. researchgate.net Dysfunction in mGluR signaling, particularly mGluR1 and mGluR5, has been implicated in a variety of CNS disorders, including anxiety, depression, and schizophrenia. nih.gov Another derivative, N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-methoxy-N-methylbenzamide (ITMM), acts as a selective mGluR1 antagonist with nanomolar affinity. nih.gov These findings highlight the potential for thiazole-containing compounds to modulate glutamatergic neurotransmission, a fundamental process in the CNS.
The following table summarizes the receptor interaction data for selected thiazole derivatives, illustrating the potential neuropharmacological profile of this class of compounds.
| Compound Name | Receptor Target | Activity | Ki (nM) | Reference |
| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine | mGlu5 | Antagonist | N/A | researchgate.net |
| N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-methoxy-N-methylbenzamide (ITMM) | mGluR1 | Antagonist | 12.6 | nih.gov |
Table 1: Receptor Interactions of Selected Thiazole Derivatives
Enzyme Inhibition Kinetics
For example, derivatives containing a pyrazole (B372694) ring instead of a thiazole, but still featuring the N-((...)-methyl)aniline structure, have been designed and synthesized as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). sigmaaldrich.com One such compound, a derivative of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, displayed potent in vitro inhibitory activity against CDK2/cyclin E with an IC50 value of 0.98 µM. sigmaaldrich.com CDKs are crucial enzymes in the regulation of the cell cycle, and their inhibition is a key strategy in cancer therapy.
In another area of enzyme inhibition, derivatives of the 1,3,4-thiadiazole scaffold, which is structurally related to the 1,3-thiazole ring system, have been identified as potent inhibitors of Aminopeptidase N (APN/CD13). nih.gov These compounds exhibited inhibitory activities in the micromolar range. nih.gov APN is an enzyme that is overexpressed in tumor cells and plays a significant role in angiogenesis. nih.gov
The table below presents enzyme inhibition data for compounds structurally related to the thiazole-aniline scaffold.
| Compound Class/Derivative Name | Target Enzyme | Inhibition Data (IC50) | Reference |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | CDK2/cyclin E | 0.98 µM | sigmaaldrich.com |
| 1,3,4-Thiadiazole scaffold compounds | Aminopeptidase N | Micromolar range | nih.gov |
Table 2: Enzyme Inhibition by Compounds with Related Structural Motifs
Computational and Theoretical Investigations of N 1,3 Thiazol 4 Ylmethyl Aniline
Molecular Dynamics SimulationsNo molecular dynamics simulation studies for N-(1,3-thiazol-4-ylmethyl)aniline have been reported in the literature, meaning there is no data on its dynamic behavior, stability in different environments, or interaction with other molecules over time.
Ligand-Protein Interaction Dynamics
The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions. While specific studies on the ligand-protein interaction dynamics of this compound are not extensively documented in publicly available literature, the general principles of how such a molecule would interact can be inferred from studies on structurally related compounds containing thiazole (B1198619) and aniline (B41778) moieties.
Molecular docking simulations would typically be employed to predict the binding orientation and affinity of this compound within the active site of a target protein. Key interactions that would be assessed include:
Hydrogen Bonding: The nitrogen and sulfur atoms of the thiazole ring, as well as the secondary amine linker, are potential hydrogen bond acceptors and donors. These interactions are critical for anchoring the ligand within the protein's binding pocket.
Hydrophobic Interactions: The phenyl group of the aniline moiety and the thiazole ring itself can engage in hydrophobic interactions with nonpolar amino acid residues of the target protein.
Pi-Stacking: The aromatic nature of both the thiazole and phenyl rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Following docking, MD simulations can provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. These simulations can reveal subtle conformational changes and the role of water molecules in mediating interactions, which are often missed in static docking studies.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Thiazole nitrogen, Thiazole sulfur, Secondary amine | Serine, Threonine, Aspartate, Glutamate (B1630785), Histidine |
| Hydrophobic Interactions | Phenyl ring, Thiazole ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl ring, Thiazole ring | Phenylalanine, Tyrosine, Tryptophan |
Conformational Stability in Solvated Environments
The three-dimensional conformation of a molecule is a key determinant of its biological activity. The conformational stability of this compound in a solvated environment, typically water to mimic physiological conditions, can be investigated using computational methods such as quantum mechanics (QM) calculations and MD simulations.
These studies would aim to identify the low-energy conformations of the molecule and the energy barriers between them. The flexibility of the methylene (B1212753) linker between the thiazole and aniline rings allows for a range of possible conformations. Understanding the preferred conformations in solution is crucial as it dictates the shape of the molecule that is available to interact with a protein target.
Computational analyses would explore the rotational barriers around the single bonds and the influence of solvent on the conformational equilibrium. The polar nature of the thiazole and amine groups suggests that solvation will play a significant role in stabilizing certain conformations through hydrogen bonding with water molecules.
| Computational Method | Information Gained |
| Quantum Mechanics (QM) | Accurate calculation of molecular geometries and relative energies of different conformers in the gas phase. |
| Molecular Dynamics (MD) | Simulation of the molecule's dynamic behavior in a solvated environment, providing insights into conformational flexibility and stability over time. |
| Solvation Models | Estimation of the energetic effects of the solvent on different conformations. |
Cheminformatics and Virtual Screening Applications for this compound Derivatives
Cheminformatics and virtual screening are powerful computational strategies for the rational design and discovery of new bioactive molecules. Starting from a lead compound like this compound, these techniques can be used to explore a vast chemical space of related derivatives to identify candidates with improved properties.
Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be ligand-based or structure-based.
Ligand-based virtual screening would involve searching for molecules with similar structural or chemical features to this compound, assuming that similar molecules will have similar biological activities.
Structure-based virtual screening would use the three-dimensional structure of a target protein to dock a library of compounds and rank them based on their predicted binding affinity.
Cheminformatics tools can be used to generate virtual libraries of this compound derivatives by systematically modifying different parts of the molecule. For example, substitutions could be made on the aniline ring or the thiazole ring to explore the structure-activity relationship (SAR). These tools also allow for the prediction of various physicochemical and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of the designed derivatives, helping to prioritize compounds with drug-like characteristics for synthesis and experimental testing.
| Technique | Application for this compound Derivatives |
| Virtual Library Generation | Creation of a diverse set of virtual derivatives by modifying the core scaffold. |
| Ligand-Based Virtual Screening | Identification of novel compounds with similar properties to the lead compound. |
| Structure-Based Virtual Screening | Prediction of binding affinity of derivatives to a specific protein target. |
| QSAR (Quantitative Structure-Activity Relationship) Modeling | Development of models to predict the biological activity of new derivatives based on their chemical structure. |
| ADME Prediction | In silico assessment of the drug-like properties of virtual derivatives. |
Ligand Chemistry and Coordination Complexes of N 1,3 Thiazol 4 Ylmethyl Aniline
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-(1,3-thiazol-4-ylmethyl)aniline typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex. ijper.orgmdpi.com Characterization of these complexes is crucial to understanding their structure and properties, and a variety of spectroscopic and analytical techniques are employed for this purpose. anjs.edu.iq
This compound possesses several potential donor atoms for coordination to a metal center: the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the nitrogen atom of the aniline (B41778) group. This allows for a variety of coordination modes, including monodentate, bidentate, and potentially bridging modes.
The most common coordination is expected to involve the nitrogen atom of the thiazole ring, which is a relatively hard donor and readily coordinates to a variety of metal ions. nih.gov The aniline nitrogen, being a softer donor, could also participate in coordination, leading to a bidentate N,N'-chelation. The sulfur atom of the thiazole ring is a soft donor and its participation in coordination would depend on the nature of the metal ion, with softer metals favoring coordination to sulfur. nih.gov
Based on studies of similar thiazole-containing ligands, the following coordination modes can be proposed for this compound:
Monodentate: Coordination through the thiazole nitrogen (N3) is a likely scenario, particularly with hard metal ions.
Bidentate N,N'-Chelation: Formation of a stable five-membered chelate ring through coordination of the thiazole nitrogen (N3) and the aniline nitrogen. This mode is common for ligands with a similar backbone. nih.gov
Bridging: In polynuclear complexes, the ligand could bridge two metal centers, for instance, through the thiazole nitrogen and the sulfur atom, or through the two different nitrogen atoms.
The actual coordination mode adopted will be influenced by factors such as the metal ion's size, charge, and electronic properties, as well as the reaction conditions and the presence of other coordinating ligands.
The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural techniques to elucidate their formation, composition, and geometry.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide valuable information. A shift in the C=N stretching frequency of the thiazole ring is a key indicator of coordination through the thiazole nitrogen. orientjchem.org Similarly, a shift in the N-H stretching frequency of the aniline group would suggest its involvement in coordination. New bands appearing in the far-IR region can often be assigned to metal-ligand vibrations (M-N and M-S).
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. Coordination of the ligand to a metal center will induce shifts in the proton and carbon signals of the thiazole and aniline rings. The magnitude and direction of these shifts can provide insights into the coordination mode. ijper.orgacs.org
UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the geometry around the metal ion and the nature of the metal-ligand bonding. d-d transitions and charge transfer bands are typically observed and can be used to infer the coordination environment. nih.govorientjchem.org
Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the complex and confirm its stoichiometry. ijper.orgorientjchem.org
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the precise coordination geometry of the metal center. This technique allows for the unambiguous determination of the coordination mode of the ligand.
| Technique | Observed Changes Upon Complexation | Information Gained |
| Infrared (IR) Spectroscopy | Shift in C=N and N-H stretching frequencies. Appearance of new bands in the far-IR region. | Identification of coordinating atoms (N, S). Confirmation of metal-ligand bond formation. |
| NMR Spectroscopy (1H, 13C) | Shifts in the signals of the thiazole and aniline protons and carbons. | Elucidation of the coordination mode in solution. |
| UV-Visible Spectroscopy | Appearance of d-d transition and charge transfer bands. | Information on the coordination geometry and electronic structure. |
| Mass Spectrometry | Determination of the molecular ion peak. | Confirmation of the stoichiometry of the complex. |
| X-ray Crystallography | Precise determination of atomic positions. | Unambiguous determination of the solid-state structure, including bond lengths, angles, and coordination geometry. |
Catalytic Applications of this compound Metal Complexes
Metal complexes incorporating thiazole-based ligands have shown significant promise in various catalytic transformations due to the unique electronic properties imparted by the thiazole ring. researchgate.net The presence of both hard and soft donor atoms in this compound makes its metal complexes attractive candidates for catalysis.
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes of this compound could potentially catalyze a range of organic reactions. The catalytic activity is often dependent on the nature of the metal center and the coordination environment provided by the ligand. mdpi.com
For instance, palladium and copper complexes of related N-heterocyclic carbene (NHC) ligands derived from thiazoles have demonstrated high activity in cross-coupling reactions. nih.gov While this compound is not an NHC precursor, its ability to form stable complexes with these metals suggests potential applications in similar transformations, such as Suzuki, Heck, and Sonogashira couplings. The electronic properties of the aniline and thiazole rings can be tuned to modulate the catalytic activity.
Furthermore, iron and cobalt complexes of thiazole-containing ligands have been explored for oxidation and reduction reactions. The redox-active nature of these metals, combined with the stabilizing effect of the ligand, can facilitate electron transfer processes central to these catalytic cycles.
| Metal | Potential Catalytic Application | Rationale |
| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of stable, catalytically active species. |
| Copper(I/II) | Click chemistry, C-H activation | Known to be active with N-donor ligands. nih.gov |
| Iron(II/III) | Oxidation reactions | Redox-active metal center. |
| Ruthenium(II/III) | Transfer hydrogenation | Well-established for this transformation with N-donor ligands. |
To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, the immobilization of metal complexes onto solid supports to create heterogeneous catalysts is a widely explored strategy. researchgate.net Metal complexes of this compound could be anchored to various supports, such as silica, alumina, or polymers, through functionalization of the aniline or thiazole ring.
The supported catalysts would offer the advantages of easy separation from the reaction mixture and potential for reuse, making the catalytic process more economically and environmentally friendly. The performance of these heterogeneous catalysts would depend on the nature of the support, the method of immobilization, and the stability of the metal-ligand linkage under the reaction conditions. Potential applications could mirror those in homogeneous catalysis, with the added benefit of improved catalyst lifetime and process efficiency.
Exploitation as a Chiral Ligand in Asymmetric Synthesis
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov A key approach in this field is the use of chiral metal complexes as catalysts, where a chiral ligand directs the stereochemical outcome of the reaction.
This compound itself is achiral. However, it can be readily modified to introduce chirality. For example, substitution on the aniline ring or the methylene (B1212753) bridge with a chiral moiety would result in a chiral ligand. These chiral derivatives could then be used to prepare chiral metal complexes for asymmetric catalysis.
The development of chiral thiazole-based ligands has been an active area of research. researchgate.net For example, chiral phosphine-thiazole ligands have been successfully employed in asymmetric hydrogenation reactions. researchgate.net The structural rigidity and well-defined coordination geometry of metal complexes are crucial for achieving high enantioselectivity. The thiazole and aniline components of a chiral this compound derivative could provide a suitable scaffold for creating a chiral environment around the metal center, enabling stereocontrol in reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.
Analytical Methodologies for Research on N 1,3 Thiazol 4 Ylmethyl Aniline
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the qualitative analysis of N-(1,3-thiazol-4-ylmethyl)aniline, offering detailed insights into its molecular structure and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR are employed to map the chemical environment of each hydrogen and carbon atom within the molecule.
In a typical ¹H NMR spectrum, the protons of the aniline (B41778) and thiazole (B1198619) rings, as well as the methylene (B1212753) linker, would exhibit characteristic chemical shifts and coupling patterns. For analogous N-substituted anilines, the aromatic protons typically appear in the range of δ 6.5-7.5 ppm. The protons on the thiazole ring are expected at slightly different chemical shifts, often between δ 8.1 and 8.3 ppm for the proton at the C2 position and around δ 7.0-7.5 ppm for the proton at the C5 position. The methylene protons of the linker would likely be observed as a singlet around δ 4.0-4.5 ppm.
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. For similar thiazole-containing compounds, the carbon atoms of the thiazole ring show distinct signals, with the C2 carbon appearing around 150-160 ppm, the C4 carbon around 140-150 ppm, and the C5 carbon in the range of 110-120 ppm. The carbons of the aniline ring would resonate in the aromatic region (δ 110-150 ppm), and the methylene carbon would be found in the aliphatic region (δ 40-50 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aniline Aromatic Protons | 6.5 - 7.5 | 110 - 150 |
| Thiazole C2-H | 8.1 - 8.3 | 150 - 160 |
| Thiazole C5-H | 7.0 - 7.5 | 110 - 120 |
| Methylene Protons (-CH₂-) | 4.0 - 4.5 | 40 - 50 |
| Aniline C-N | - | 140 - 150 |
| Thiazole C4 | - | 140 - 150 |
Note: These are predicted ranges based on analogous structures and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry for Identification and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound and for identifying its potential metabolites. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum offers further structural information, as specific bond cleavages lead to characteristic fragment ions. This technique is particularly valuable in metabolism studies to identify modifications to the parent compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. IR spectroscopy is particularly sensitive to polar bonds and is effective in identifying characteristic stretching and bending vibrations. Key expected absorptions would include N-H stretching of the secondary amine, C-H stretching of the aromatic and thiazole rings, C=N and C=C stretching within the heterocyclic and aromatic systems, and C-S stretching of the thiazole ring.
Raman spectroscopy provides complementary information, as it is more sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra can provide a more complete vibrational profile of the molecule.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Thiazole C-H | Stretching | 3100 - 3200 |
| C=N (thiazole) | Stretching | 1600 - 1650 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N (amine) | Stretching | 1250 - 1350 |
| C-S (thiazole) | Stretching | 600 - 800 |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aniline and thiazole derivatives. For this compound, a reversed-phase HPLC method would likely be the most suitable approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol.
Method development would focus on optimizing parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve good peak shape, resolution from potential impurities, and a reasonable analysis time. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the compound. For quantification, a calibration curve is constructed by analyzing standards of known concentrations.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). However, due to the polarity and relatively high boiling point of the compound, derivatization might be necessary to improve its volatility and thermal stability. Common derivatization agents for amines include silylating agents or acylating agents.
The choice of the GC column is critical, with moderately polar columns often providing the best separation for such compounds. GC-MS analysis provides both retention time and mass spectral data, offering a high degree of confidence in the identification and quantification of the analyte.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Matrices
Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of specific compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly well-suited for identifying and quantifying trace levels of aromatic amines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the determination of volatile and semi-volatile organic compounds. For aniline and its derivatives, GC-MS analysis often involves extraction from a sample matrix, followed by direct injection or a derivatization step to improve chromatographic behavior. epa.gov The Environmental Protection Agency (EPA) Method 8131, for instance, outlines the use of gas chromatography for determining aniline and its derivatives in environmental extracts. epa.gov
Research on aniline in soil has demonstrated the effectiveness of combining accelerated solvent extraction (ASE) with GC-MS. nih.gov This method achieved a linearity range of 0.5 to 20 μg/mL for aniline with a correlation coefficient of 0.999. nih.gov The limits of quantification were found to be 0.04 mg/kg in soil samples, with recoveries ranging from 76% to 98%. nih.gov Such a methodology could be adapted for the analysis of this compound in similar environmental matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for analyzing a wide array of primary aromatic amines (PAAs) due to its high sensitivity and specificity, particularly for non-volatile or thermally fragile compounds. nih.gov This technique avoids the need for derivatization that is often required in GC-MS. nih.gov
Studies have been developed for the simultaneous quantification of multiple aromatic amines in various matrices, including human urine, kitchenware, and textiles. nih.govwaters.comsciex.com A typical LC-MS/MS method for PAAs utilizes a column like an Ultra Biphenyl or Shim-pack XR-ODSIII and operates in electrospray ionization (ESI) positive ion mode with multiple-reaction monitoring (MRM) for high selectivity. nih.govshimadzu.com For instance, a method for analyzing 39 primary aromatic amines in human urine showed excellent linearity (0.1-50 ng/mL) and low limits of detection (0.025-0.20 ng/mL). nih.gov Another application for analyzing PAAs in kitchenware demonstrated the detection of aniline at levels as low as 0.4 to 1.1 ppb. waters.com These established LC-MS/MS methods for a broad range of PAAs suggest a strong potential for their direct application or straightforward adaptation for the sensitive and selective analysis of this compound.
Table 1: Performance of Hyphenated Techniques for Aniline and Related Aromatic Amines This table presents data for aniline and other primary aromatic amines as a proxy, due to the lack of specific published data for this compound.
| Technique | Analyte(s) | Matrix | Linear Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| ASE/GC-MS | Aniline | Soil | 0.5 - 20 µg/mL | LOQ: 0.04 mg/kg | nih.gov |
| LC-MS/MS | 39 Primary Aromatic Amines (incl. Aniline) | Human Urine | 0.1 - 50 ng/mL | LOD: 0.025 - 0.20 ng/mL; LOQ: 0.1 - 1.0 ng/mL | nih.gov |
| LC-MS/MS | 23 Primary Aromatic Amines (incl. Aniline) | Kitchenware Food Simulant (3% Acetic Acid) | Up to 100 ppb | Aniline detected at 0.4 - 1.1 ppb | waters.com |
| LC-MS/MS | 33 Primary Aromatic Amines | Kitchen Utensils, Textiles | Up to 50 ng/mL | Recoveries of 82.1% to 105.7% at 0.1, 5, and 20 ng/mL | sciex.com |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection and characterization of electroactive compounds like this compound. The presence of the aniline moiety and the thiazole ring, both of which can be electrochemically active, suggests that techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) would be highly applicable.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
CV is a valuable technique for studying the redox properties of a compound, including the potentials at which oxidation and reduction occur. Studies on aniline show that it can be electrochemically characterized by CV on platinum and carbon electrodes in aqueous solutions. srce.hr The process often involves the electropolymerization of aniline on the electrode surface, which can be used to create analytical sensors. srce.hr
DPV is a more sensitive technique often used for quantitative analysis. Research on other complex thiazole derivatives, such as (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones, has utilized CV and DPV to characterize their electrochemical behavior and investigate their potential for sensing heavy metal ions. researchgate.net Similarly, electrochemical sensors based on modified screen-printed carbon electrodes have been developed for other heterocyclic compounds, using DPV for quantitative measurements. analchemres.org For example, a sensor for Celestine blue achieved a linear range of 2-150 µM with a detection limit of 0.35 µM. analchemres.org
An electrochemical detection method for aniline based on its reaction with catechol demonstrated a linear detection range of 2-40 µM and a limit of detection of 1.4 µM in river water samples. researchgate.net This indicates the feasibility of developing highly sensitive electrochemical sensors for this compound in complex environmental matrices.
Table 2: Electrochemical Detection Methods for Aniline and Related Heterocyclic Compounds This table presents data for aniline and other electrochemically active compounds as a proxy, due to the lack of specific published data for this compound.
| Technique | Analyte | Electrode | Key Findings | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Aniline | Platinum, Carbon | Characterized within a –0.3 to +1.4 V vs. SCE potential domain. | srce.hr |
| Voltammetry | Aniline (with catechol) | Glassy Carbon Electrode | Linear range: 2-40 µM; LOD: 1.4 µM. | researchgate.net |
| DPV, CV, EIS | Celestine Blue | Modified Screen-Printed Carbon Electrode (SPCE) | Linear range: 2-150 µM; LOD: 0.35 µM. | analchemres.org |
| CV, DPV | (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones | Glassy Carbon Electrode | Redox potential influenced by alkyl group substitutions on the molecule. | researchgate.net |
Pharmacokinetics, Metabolism, and Toxicology of N 1,3 Thiazol 4 Ylmethyl Aniline in Research Settings
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are fundamental in preclinical research to determine a compound's viability as a potential therapeutic agent. For N-(1,3-thiazol-4-ylmethyl)aniline, these properties would be predicted through a combination of in vitro assays and in silico modeling, drawing parallels from other aniline (B41778) and thiazole (B1198619) derivatives. nih.govnih.gov
The permeability of a compound is a critical determinant of its oral absorption. This is typically assessed using cell-based assays, such as the Caco-2 or MDCK cell lines, which form a monolayer that mimics the intestinal epithelium. For a molecule like this compound, these assays would determine its passive diffusion rate and identify whether it is a substrate for active transporters. In silico ADME studies on other novel thiazole derivatives have often predicted good oral absorption and drug-likeness, suggesting that this compound might exhibit favorable permeability. nih.govals-journal.com
Below is an illustrative table of how permeability data for a research compound might be presented.
| Assay | Parameter | Hypothetical Result | Implication |
| Caco-2 Permeability | Apparent Permeability (Papp) A→B | High (>10 x 10⁻⁶ cm/s) | Likely high absorption from the gut. |
| Efflux Ratio (Papp B→A / Papp A→B) | Low (<2) | Not a significant substrate of efflux pumps. |
Following absorption, a compound's distribution to various tissues is studied, typically in rodent models. The distribution pattern is heavily influenced by factors like lipophilicity, plasma protein binding, and tissue-specific transporters. Studies on aniline derivatives show they can distribute to various organs, with some having notable effects on the spleen. researchgate.net The lipophilicity of this compound, which can be estimated using computational tools or determined experimentally, would be a key factor in its distribution profile. nih.gov High lipophilicity often leads to wider distribution into tissues and the central nervous system.
The biotransformation of this compound would likely involve enzyme systems that typically metabolize aromatic amines and heterocyclic structures. The aniline moiety is particularly susceptible to metabolic activation. Primary aromatic amines often undergo enzymatic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form N-hydroxylamine derivatives, which can be key intermediates in expressing genotoxic activity. d-nb.info
Potential metabolic reactions include:
N-oxidation of the aniline nitrogen, a common pathway for aromatic amines.
Aromatic hydroxylation on the aniline ring.
Hydrolysis of the amide-like linkage, potentially cleaving the molecule into 4-aminomethyl-thiazole and aniline, a pathway observed in other complex amide-containing molecules. rrpharmacology.ru
Oxidation of the thiazole ring.
Metabolite Identification and Characterization
Identifying metabolites is crucial for understanding a compound's efficacy and toxicity. This process typically involves incubating the compound with liver microsomes or hepatocytes, followed by analysis with high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). rrpharmacology.ru For this compound, researchers would search for the masses of predicted metabolites.
The table below outlines potential metabolites and their method of detection, based on common metabolic pathways for related structures.
| Potential Metabolite | Metabolic Reaction | Analytical Method |
| N-(1,3-thiazol-4-ylmethyl)-N-hydroxyaniline | N-oxidation | HPLC-MS/MS |
| N-(4-hydroxy-1,3-thiazol-4-ylmethyl)aniline | Ring Hydroxylation | HPLC-MS/MS |
| (4-aminophenyl)(1,3-thiazol-4-yl)methanol | Aromatic Hydroxylation | HPLC-MS/MS |
| Aniline and 4-aminomethyl-1,3-thiazole | Hydrolysis | HPLC-MS/MS, GC-MS |
Toxicological Profiles (Non-Dosage Specific)
The toxicological profile of this compound would be initially assessed using in vitro methods to identify potential hazards like cytotoxicity and genotoxicity.
Given its aniline structure, the genotoxic potential of this compound is a significant area of investigation. Research on a wide range of aniline derivatives has shown that genotoxicity appears to be a general property of this chemical class. d-nb.infonih.gov This toxicity is often dependent on metabolic activation. nih.gov
Standard in vitro assays used to assess these endpoints include:
Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations. Many aniline derivatives are known to be mutagenic in Salmonella typhimurium strains, particularly in the presence of a metabolic activation system (S9 mix). nih.gov
In Vitro Micronucleus Test: Assesses chromosomal damage in mammalian cells (e.g., CHO-K1). Studies on similar heterocyclic compounds like (4-fluorophenyl) thiazolidin-4-one have shown the potential to cause a significant increase in micronuclei formation. accscience.com
DNA Repair Assays: In primary rat hepatocytes, certain aniline derivatives have been shown to elicit DNA repair responses, indicating DNA damage. nih.gov
Cytotoxicity Assays (e.g., MTT, LDH): These would determine the concentration at which the compound is toxic to cultured cells. Cytotoxicity has been evaluated for various novel aniline and thiazole derivatives, often in the context of screening for anticancer activity. nih.govnih.gov
The following table summarizes the expected genotoxic profile based on data from related aniline compounds.
| Assay | Expected Outcome for an Aniline Derivative | Reference |
| Ames Test | Positive in TA98 and TA100 strains with S9 activation. | nih.gov |
| Micronucleus Test | Potential for increased micronuclei formation. | accscience.com |
| DNA Repair Test | Positive response, indicating DNA damage. | nih.gov |
In Vivo Toxicity Studies in Animal Models (Organ-Specific Effects)
There is currently no specific data from in vivo toxicity studies in animal models that would delineate the organ-specific effects of this compound. Research on the broader class of anilines indicates that the hematopoietic system, particularly the spleen, is a primary target for toxicity. However, the influence of the N-(1,3-thiazol-4-ylmethyl) substituent on this toxicological profile has not been documented in the accessible literature. Therefore, no data table on organ-specific findings can be generated.
Safety Pharmacology Evaluations
Similarly, no dedicated safety pharmacology evaluations for this compound were identified in the public domain. Safety pharmacology studies are crucial for assessing the potential adverse effects of a compound on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems. The absence of such studies means there is no available data to compile regarding the effects of this compound on these critical functions. Consequently, a data table for safety pharmacology evaluations cannot be provided.
Future Directions and Translational Perspectives for N 1,3 Thiazol 4 Ylmethyl Aniline Research
Design and Synthesis of Next-Generation N-(1,3-thiazol-4-ylmethyl)aniline Analogues
The future development of this compound as a therapeutic agent hinges on the strategic design and synthesis of novel analogues to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on systematic modifications of the core structure, guided by structure-activity relationship (SAR) studies.
Key synthetic strategies will involve multi-step reactions, starting with commercially available materials. nih.gov The Hantzsch thiazole (B1198619) synthesis, involving the condensation of α-haloketones with thioamides, remains a fundamental approach for creating the thiazole core, while various coupling reactions can be employed to modify the aniline (B41778) moiety. youtube.comresearchgate.net Modern, efficient synthetic protocols, such as one-pot, multi-component reactions under microwave irradiation or using green catalysts like rust-derived nanoparticles, could accelerate the creation of a diverse chemical library. sci-hub.se
Prospective modifications to the lead compound would include:
Substitution on the Aniline Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups like halogens, methoxy (B1213986), or nitro groups) at different positions of the phenyl ring can significantly influence biological activity. mdpi.com For instance, substitutions at the 3'-position of similar benzothiazole (B30560) aniline compounds have been shown to increase antitumor activity. mdpi.com
Modification of the Thiazole Ring: Altering substituents on the thiazole ring itself could modulate target binding and specificity.
Altering the Methylene (B1212753) Linker: The methylene bridge connecting the two rings could be replaced with other functional groups to change the molecule's flexibility and conformation, potentially improving its fit within a biological target's binding site.
| Analogue Design Strategy | Rationale | Potential Synthetic Approach |
| Aniline Ring Substitution | Modulate electronic properties, improve target binding affinity, and alter metabolic stability. | Nucleophilic or electrophilic aromatic substitution on aniline precursors. |
| Thiazole Ring Modification | Enhance target specificity and explore new interactions within the binding pocket. | Utilize variously substituted α-haloketones or thioamides in Hantzsch synthesis. |
| Linker Modification | Optimize molecular conformation and flexibility for improved target engagement. | Multi-step synthesis involving the coupling of modified side chains. |
| Bioisosteric Replacement | Replace parts of the molecule (e.g., thiazole ring) with other heterocycles to improve properties while retaining activity. | Synthesis of analogous compounds with different heterocyclic cores (e.g., oxazole, pyrazole). |
Exploration of Novel Biological Targets and Therapeutic Indications
Given that numerous thiazole-containing compounds are potent anticancer agents, the most promising therapeutic indication for this compound and its analogues is in oncology. researchgate.netnih.gov Thiazole derivatives have been successfully developed as inhibitors of a wide range of biological targets crucial for cancer cell proliferation and survival. researchgate.netnih.gov
Future research should prioritize screening the compound and its next-generation analogues against a panel of cancer-related targets, including:
Protein Kinases: Kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Thiazole-containing drugs like Dasatinib (a BCR-ABL inhibitor) and Dabrafenib (a B-Raf inhibitor) are prime examples of successful kinase inhibitors. researchgate.netnih.gov Potential targets for this compound include Cyclin-Dependent Kinases (CDKs), c-Met, and TANK-binding kinase 1 (TBK1). nih.govcas.org
Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Inhibiting them leads to DNA damage and cell death, a proven strategy in cancer therapy. Several thiazole derivatives have been identified as inhibitors of human topoisomerases I and II. nih.govnih.gov
Tubulin Polymerization: The microtubule network is vital for cell division, making it an attractive target. Thiazole-containing drugs like Ixabepilone disrupt microtubule function, leading to mitotic arrest and apoptosis. researchgate.netnih.gov
Beyond cancer, the thiazole scaffold is present in drugs with antimicrobial, anti-inflammatory, and antiviral activities. researchgate.netnih.gov Therefore, a broad biological screening of this compound derivatives could uncover unexpected activities and open up new therapeutic avenues.
| Potential Biological Target | Associated Disease/Indication | Rationale for Investigation |
| Protein Kinases (e.g., CDK, B-Raf, TBK1) | Various Cancers | The thiazole moiety is a key feature of several FDA-approved kinase inhibitors. nih.govcas.org |
| Topoisomerases I & II | Cancer | Thiazole derivatives have been shown to interfere with these essential DNA-regulating enzymes. nih.gov |
| Tubulin | Cancer | Microtubule disruption is a validated anticancer mechanism for thiazole-containing agents. researchgate.net |
| Bacterial or Fungal Enzymes | Infectious Diseases | The thiazole ring is a component of various antimicrobial compounds. nih.gov |
Combination Therapies and Synergistic Interactions with this compound
To maximize therapeutic impact and overcome potential drug resistance, future clinical strategies will likely involve using this compound analogues in combination with other anticancer agents. A hybrid drug design approach, which combines two or more pharmacophores, can also create single molecules with synergistic effects. nih.gov
The choice of combination partner would depend on the identified mechanism of action:
If the compound acts as a kinase inhibitor , it could be paired with traditional cytotoxic chemotherapy to attack cancer cells through orthogonal mechanisms.
If it functions as a topoisomerase inhibitor , it may act synergistically with DNA-damaging agents or radiation therapy.
Combining two targeted agents, for instance, an this compound analogue and another kinase inhibitor that targets a parallel signaling pathway, could prevent the emergence of resistant clones.
| Combination Strategy | Potential Partner Drug Class | Rationale |
| Targeted + Cytotoxic Therapy | Platinum-based drugs, Taxanes | Attack cancer through both specific (pathway inhibition) and general (DNA damage, mitotic arrest) mechanisms. |
| Dual Targeted Therapy | Other Kinase Inhibitors, Angiogenesis Inhibitors | Block multiple cancer-driving pathways simultaneously to enhance efficacy and prevent escape. |
| Targeted Therapy + Immunotherapy | Checkpoint Inhibitors (e.g., anti-PD-1) | Modulating cancer cell signaling may increase its susceptibility to immune-mediated killing. |
Development of Advanced Drug Delivery Systems for this compound
The clinical translation of this compound will depend on formulating it into an effective drug delivery system. Many small molecule drugs, particularly those with heterocyclic structures, can suffer from poor aqueous solubility, which limits their bioavailability. nih.govresearchgate.net Advanced drug delivery systems using nanotechnology can overcome these limitations. wikipedia.orgnih.gov
Future formulation research should explore various nanocarriers:
Liposomes: These are phospholipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profile. nih.gov
Polymeric Nanoparticles: Made from biodegradable polymers, these systems allow for the sustained release of the encapsulated drug over time, reducing dosing frequency. nih.gov
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based carriers are particularly well-suited for encapsulating hydrophobic drugs, enhancing their stability and bioavailability. nih.gov
These nanocarriers can be further modified with targeting ligands (such as antibodies or peptides) to direct the drug specifically to cancer cells, thereby increasing efficacy and reducing off-target side effects. wikipedia.org
| Drug Delivery System | Core Components | Key Advantages for this compound |
| Liposomes | Phospholipid Bilayers | Biocompatible; can encapsulate hydrophobic drugs; established technology. nih.gov |
| Polymeric Nanoparticles | Biodegradable Polymers (e.g., PLGA) | Provides sustained/controlled drug release; protects drug from degradation. nih.gov |
| Solid Lipid Nanoparticles (SLN) | Solid Lipids | High stability; excellent for hydrophobic drugs; improves bioavailability. nih.gov |
| Nanostructured Lipid Carriers (NLC) | Solid and Liquid Lipids | Higher drug loading capacity compared to SLNs; prevents drug expulsion. |
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process, making it faster and more cost-effective. tue.nlfrontiersin.org For a scaffold like this compound, AI can be integrated at every stage of development.
Key applications include:
Analogue Prioritization: After designing a virtual library of analogues (as in section 9.1), quantitative structure-activity relationship (QSAR) models can be trained on existing data from similar compounds to predict the biological activity of new designs. cas.orgmdpi.com This allows researchers to prioritize the synthesis of only the most promising candidates.
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets that are most likely to be modulated by the thiazole-aniline scaffold. acs.org
De Novo Drug Design: Generative AI models can be trained on the structural rules of known active molecules to design entirely new compounds from scratch. oup.comnih.govarxiv.org These models can be optimized to generate molecules based on the this compound core but with predicted high potency, selectivity, and favorable drug-like properties. tue.nlfrontiersin.org
| AI/ML Application | Methodology | Objective in this compound Research |
| Virtual Screening & Prioritization | Quantitative Structure-Activity Relationship (QSAR) | Predict the activity of virtual analogues to select the best candidates for synthesis. cas.orgmdpi.com |
| Target Prediction | Structure-Based Machine Learning | Identify the most likely protein targets (e.g., specific kinases) by analyzing structural interactions. acs.orgnih.gov |
| De Novo Molecular Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Create novel, optimized molecules based on the lead scaffold with desired properties. tue.nlnih.gov |
| ADMET Prediction | Predictive ML Models | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles early in the design phase. |
Q & A
What are the optimal synthetic routes for N-(1,3-thiazol-4-ylmethyl)aniline, and how can reaction yields be improved?
Basic Research Focus
A two-step approach is commonly employed: (1) coupling aniline derivatives with thiazole-containing precursors via reductive amination or nucleophilic substitution, and (2) purification via column chromatography. For example, NaBH₄-mediated reduction of Schiff bases (e.g., N-[(1,3-thiazol-4-yl)methylene]aniline intermediates) can yield target compounds with ~70–85% efficiency . To optimize yields, adjust solvent polarity (e.g., THF vs. ethanol), stoichiometry of reducing agents (e.g., NaBH₄ excess), and reaction time (24–48 hrs). Monitor progress using TLC or HPLC with UV detection at 254 nm.
How can the molecular structure of this compound be confirmed with high precision?
Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in solvents like cyclohexane or ethyl acetate. Use SHELXL for refinement and ORTEP-3 for visualization . Key parameters include bond angles (e.g., C–N–C: ~112.5–129.1°) and torsion angles to confirm planarity of the thiazole-aniline moiety . Cross-validate with H/C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and high-resolution mass spectrometry (HRMS; ±0.001 Da tolerance) .
What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) into biological targets (e.g., enzymes) requires optimized 3D structures from SC-XRD data. For photodegradation studies, TD-DFT can simulate UV-Vis spectra and compare with experimental λmax values (e.g., 280–320 nm) .
How does pH influence the stability of this compound in environmental matrices?
Advanced Research Focus
Under acidic conditions (pH < 4), protonation of the aniline nitrogen increases solubility but may accelerate hydrolysis. At neutral pH (6–8), the compound is more stable, with a half-life >30 days in soil, as modeled using Box-Behnken experimental designs . For photodegradation, use MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation (500 W/m²), monitoring degradation kinetics via HPLC-MS.
How can contradictory data between NMR and X-ray crystallography be resolved during structural analysis?
Advanced Research Focus
Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state. For example, thiazole ring puckering observed in XRD may not manifest in NMR. Perform variable-temperature NMR (VT-NMR) to detect conformational changes. Use SHELXL’s TWIN/BASF commands to refine twinned crystals and validate with Hirshfeld surface analysis . Cross-check with IR spectroscopy (e.g., C=N stretches at ~1600 cm⁻¹) .
What mechanistic insights exist for the oxidative degradation of this compound?
Advanced Research Focus
Hydroxyl radicals (•OH) from photo-Fenton reactions attack the thiazole ring, leading to ring-opening and formation of sulfonic acid derivatives. Track intermediates using LC-QTOF-MS and propose pathways via mass fragmentation patterns. For anaerobic conditions, reductive cleavage of the C–S bond in the thiazole moiety is dominant, as shown in soil column studies with pump speeds ≥2 mL/min .
How can structure-activity relationships (SAR) guide the design of this compound derivatives?
Advanced Research Focus
Modify the aniline para-substituent (e.g., –NO₂, –OCH₃) to alter electronic effects and logP values. For bioactivity screening, synthesize a library of analogues via Suzuki-Miyaura coupling or Ullmann reactions. Evaluate antiviral or antibacterial efficacy using plaque reduction assays (IC₅₀) and correlate with Hammett constants (σ) or steric parameters (Taft) . Use QSAR models (e.g., CoMFA) to predict activity cliffs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
